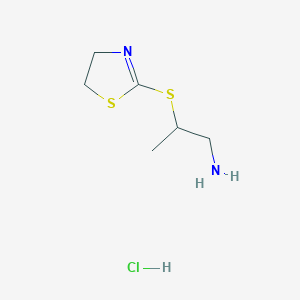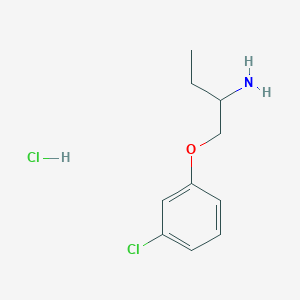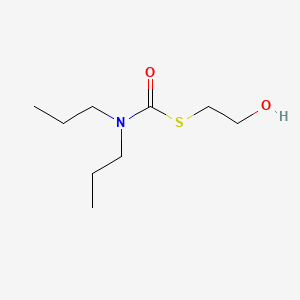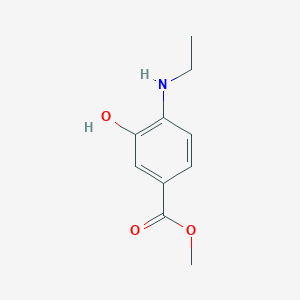
2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride
Descripción general
Descripción
“2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride” is a chemical compound with the CAS number 1823248-43-6 . It has a molecular weight of 212.76 and a molecular formula of C6H13ClN2S2 .
Molecular Structure Analysis
The molecular structure of “2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride” consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 sulfur atoms . For a detailed structural analysis, it would be best to use tools like NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride” such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, which include “2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory Activity
Thiazole derivatives have also been found to exhibit anti-inflammatory effects . This suggests that they could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial properties, making them effective against a range of microorganisms . This could potentially lead to the development of new antimicrobial drugs.
Antiviral Activity
Thiazole derivatives have shown antiviral activity . This suggests that they could be used in the development of new antiviral medications, potentially helping to combat viral diseases.
Antitumor and Cytotoxic Activity
Thiazole compounds have been found to have antitumor and cytotoxic activities . This means that they could potentially be used in the treatment of cancer, as they are able to kill cancer cells or inhibit their growth.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2.ClH/c1-5(4-7)10-6-8-2-3-9-6;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQUTOBJJBHVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SC1=NCCS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















